molecular formula C17H10Cl3N5O B2820256 3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 887215-64-7

3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2820256
CAS No.: 887215-64-7
M. Wt: 406.65
InChI Key: GMRUHEXYDONMAC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C17H10Cl3N5O and its molecular weight is 406.65. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatization and Antimicrobial Activity

Compounds with structural similarities, particularly those involving triazolo and pyrimidine derivatives, have been synthesized for their potential antimicrobial properties. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones has been explored, with some compounds tested for antimicrobial activity, demonstrating variable and modest activities against bacterial and fungal strains (El-Agrody et al., 2001).

Structural Analysis and Anticancer Activity

The crystal structure of related compounds has been determined, and their potential anticancer activity evaluated. For example, a study on 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated moderate anticancer activity, suggesting the potential of similar structures in therapeutic applications (Lu Jiu-fu et al., 2015).

Synthesis and Characterization for Antibacterial Agents

The organoiodine(III)-mediated synthesis of triazolo[4,3-c]pyrimidines has been investigated, yielding compounds with significant antibacterial activity. This underscores the synthetic versatility of pyrimidine derivatives for developing new antibacterial agents (Kumar et al., 2009).

Quantum Chemical Analysis for Antimycobacterial Properties

Quantum chemical analysis of certain pyrimidine derivatives has revealed promising candidates for antimycobacterial compounds. This includes detailed structural and vibrational analyses to understand their stability and reactivity (Wojciechowski & Płoszaj, 2020).

Properties

IUPAC Name

3-(3-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3N5O/c18-11-2-1-3-12(7-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-4-5-13(19)14(20)6-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRUHEXYDONMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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